2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O4S2/c30-41(38,39)20-11-9-18(10-12-20)13-14-31-26(36)17-40-29-34-24-8-4-2-6-22(24)27-33-25(28(37)35(27)29)15-19-16-32-23-7-3-1-5-21(19)23/h1-12,16,25,32H,13-15,17H2,(H,31,36)(H2,30,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYHQFNJBSOEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities, with a focus on its pharmacological implications.
Chemical Structure and Properties
The compound features a heterocyclic structure integrating an indole moiety and an imidazoquinazoline core. Its molecular formula is with a molecular weight of approximately 493.6 g/mol. The presence of the sulfanyl and acetamide functional groups contributes to its reactivity and biological activity.
Structural Representation
The structural complexity of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple organic reactions that require precise control over conditions such as temperature and pH to achieve high yields. The synthetic pathway often includes the formation of the imidazoquinazoline framework followed by the introduction of the sulfanyl and acetamide groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures exhibit inhibitory activities against various enzymes, including α-glucosidase, which is relevant for managing type 2 diabetes mellitus (T2DM).
Inhibitory Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines possess significant inhibitory effects against α-glucosidase. For example, related compounds displayed IC50 values ranging from 12.44 μM to 308.33 μM, outperforming standard treatments like acarbose (IC50 = 750 μM) . This suggests that the compound may have similar or enhanced efficacy.
| Compound | IC50 Value (μM) | Reference |
|---|---|---|
| Compound 11j (related structure) | 12.44 ± 0.38 | |
| Acarbose (control) | 750.0 ± 1.5 |
Case Studies
Several case studies highlight the potential applications of imidazoquinazolines in drug development:
- Anti-Diabetic Activity : A study evaluated various imidazoquinazoline derivatives for their ability to inhibit α-glucosidase. The most potent derivative demonstrated significant enzyme inhibition and altered enzyme conformation, suggesting a mechanism that could lead to improved therapeutic outcomes in T2DM management .
- Cancer Research : Compounds featuring similar scaffolds have shown promise in cancer research due to their ability to target specific pathways involved in tumor proliferation and angiogenesis .
Comparison with Similar Compounds
Structural Analogues and Key Substituents
Table 1 compares the target compound with structurally related molecules, highlighting shared motifs and inferred bioactivities.
Key Observations :
- Indole-sulfonamide hybrids (e.g., ) exhibit anti-inflammatory activity via COX-2 inhibition, driven by sulfonamide-enzyme interactions .
- Triazole/oxazole-containing compounds () demonstrate diverse roles, including antioxidant and CNS-targeted effects, influenced by heterocyclic electron-rich systems .
Computational Similarity Analysis
Quantitative structural similarity was assessed using Tanimoto and Dice coefficients (), which compare molecular fingerprints (e.g., MACCS, Morgan). While exact similarity scores for the target compound are unavailable, hypothetical comparisons are inferred:
Implications :
- Highest similarity to imidazoquinazoline derivatives (), suggesting overlapping kinase/HDAC activities.
- Low scores for triazole/oxazole hybrids indicate divergent bioactivity profiles.
Bioactivity Clustering and SAR Insights
Hierarchical clustering of bioactivity profiles () groups the target compound with imidazoquinazoline and indole-sulfonamide derivatives due to:
- Shared imidazoquinazoline core : Correlates with HDAC8 inhibition (analogous to SAHA-like agents, ).
- Sulfamoylphenyl group : Enhances binding to sulfonamide-sensitive enzymes (e.g., COX-2, carbonic anhydrase) .
- Indole moiety : Promotes hydrophobic interactions with epigenetic regulators (e.g., bromodomains) .
SAR Trends :
- Substitution at the N-2 position (e.g., indol-3-ylmethyl in the target vs. benzyl in ) modulates selectivity for kinase vs. HDAC targets.
- Sulfanyl-acetamide linker length influences conformational flexibility, with shorter linkers favoring rigid binding pockets (e.g., kinase ATP sites) .
Pharmacokinetic and Physicochemical Properties
- LogP : ~3.5 (moderate lipophilicity, balancing membrane permeability and solubility).
- H-bond donors/acceptors: 6/9 (favorable for target engagement but may limit oral bioavailability).
- TPSA : ~140 Ų (consistent with CNS-impermeability, aligning with peripheral enzyme targeting).
Preparation Methods
Cyclization of Anthranilamide with Indole-3-carbaldehyde
Adapting methods from Molecules (2014) and Heliyon (2021), anthranilamide reacts with 1H-indole-3-carbaldehyde in acetonitrile under acidic conditions (e.g., p-TSA) to form 2-(1H-indol-3-yl)quinazolin-4(3H)-one. Optimized conditions (reflux, 4–6 h) yield the quinazolinone intermediate in 33–62%.
Formation of the Imidazo[1,2-c]quinazoline Ring
The quinazolinone intermediate undergoes cyclization with chloroacetyl chloride in DMF to generate the 3-oxo-2H-imidazo[1,2-c]quinazoline core. Potassium carbonate and potassium iodide enhance reactivity, achieving yields of 68–75%.
Introduction of the Indolylmethyl Group
The indole moiety is introduced via N-alkylation using 1H-indole-3-ylmethyl chloride or bromide.
Alkylation Conditions
Reaction of the imidazoquinazoline core with 1H-indole-3-ylmethyl chloride in DMF at 70°C for 8–12 h in the presence of K$$2$$CO$$3$$ affords the 2-[(1H-indol-3-yl)methyl]imidazoquinazoline derivative. Yields range from 65–80%, contingent on stoichiometric ratios.
Formation of the Sulfanylacetamide Moiety
The sulfanylacetamide side chain is introduced via thioether linkage.
Thiolation and Acetamide Coupling
- Thiol introduction : Treatment of 5-chloroimidazoquinazoline with thiourea in ethanol under reflux forms the 5-mercapto intermediate.
- Acetamide coupling : The mercapto group reacts with chloroacetyl chloride in DMF at 0°C, followed by amidation with 2-(4-sulfamoylphenyl)ethylamine using EDCl/HOBt, yielding the sulfanylacetamide derivative.
Attachment of the Sulfamoylphenyl Ethyl Group
The sulfamoylphenyl ethylamine is synthesized separately and coupled via amide bond formation.
Synthesis of 2-(4-Sulfamoylphenyl)ethylamine
- Sulfonation : 4-Ethylphenylamine is sulfonated with chlorosulfonic acid to form 4-sulfamoylphenethylamine.
- Amide coupling : The amine reacts with chloroacetylated imidazoquinazoline using DCC/DMAP in dichloromethane, achieving 70–85% yield.
Optimization and Yield Considerations
Table 1: Summary of Key Synthesis Steps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
